Cyclohexyl 2-aminoacetate
Description
Contextualization within Amino Acid Ester Chemistry
Amino acid esters represent a fundamental class of organic compounds derived from the esterification of the carboxylic acid group of an amino acid. acs.org This modification is a cornerstone of peptide synthesis, where the carboxylic acid group must be temporarily protected to allow for the formation of amide bonds. acs.org Beyond this classical role, amino acid esters are widely explored in medicinal chemistry and material science. nih.govnih.gov They are frequently used to create prodrugs, where the ester linkage can improve the solubility or bioavailability of a parent drug; the ester is later cleaved by enzymes in the body to release the active pharmaceutical ingredient. acs.orgnih.gov
Cyclohexyl 2-aminoacetate fits squarely within this context as the ester formed from glycine (B1666218) and cyclohexanol (B46403). The incorporation of the cyclohexyl group, as opposed to a simpler alkyl group like methyl or ethyl, imparts increased lipophilicity (fat-solubility) and steric bulk. These properties can be strategically utilized to influence how a larger molecule containing this moiety interacts with biological systems or to control the stereochemistry of subsequent reactions. iris-biotech.de The cyclohexyl ester group has been employed as a protecting group in peptide synthesis, particularly for acidic amino acids like aspartic acid, to minimize side reactions. iris-biotech.de
Significance as a Fundamental Chemical Scaffold in Organic Synthesis
The primary significance of this compound in chemical research lies in its utility as a versatile building block. vulcanchem.com A building block is a relatively simple molecule that can be readily incorporated into the synthesis of a larger, more complex target molecule. This compound possesses two key reactive sites: the primary amine of the glycine unit and the ester group itself.
The nucleophilic amino group can readily participate in a wide array of chemical transformations, including:
Amide Bond Formation: Reaction with carboxylic acids or their derivatives to form peptides or other amide-containing structures.
Schiff Base Formation: Condensation with aldehydes or ketones to form imines, which are themselves versatile intermediates.
Alkylation and Arylation: Reaction with alkyl or aryl halides to introduce new substituents on the nitrogen atom.
The dual functionality of this scaffold makes it a valuable starting material for creating diverse molecular architectures. For instance, it can be used in the Arndt-Eistert homologation to synthesize its corresponding β-amino acid ester, cyclohexyl 3-aminopropanoate. vulcanchem.com This highlights its role as a precursor for generating other, more complex amino acid derivatives.
| Reactive Site | Type of Reaction | Resulting Structure/Application |
|---|---|---|
| Amino Group (-NH₂) | Amide Bond Formation (Acylation) | Peptides, Amide-containing complex molecules |
| Schiff Base Formation | Imines, Heterocyclic compounds | |
| Nucleophilic Substitution | N-substituted glycine derivatives | |
| Ester Group (-COOC₆H₁₁) | Hydrolysis | Release of Glycine, Prodrug activation |
Overview of Research Trajectories Involving this compound
Current research involving this compound primarily focuses on its incorporation into larger, pharmacologically active molecules rather than on the compound itself. It serves as a key intermediate whose structural features contribute to the final properties of the target compound.
One area of research is the development of novel therapeutic agents. For example, the this compound moiety is a structural component of complex molecules investigated for their potential as antitumor agents. smolecule.com In these large structures, the cyclohexyl group can enhance binding to hydrophobic pockets in target proteins, while the aminoacetate portion may improve solubility and act as a handle for further chemical modification. smolecule.com
Furthermore, derivatives of cyclohexyl esters of amino acids are being explored for their own biological activities. A notable example is the menthyl ester of glycine (2-isopropyl-5-methylthis compound), a structurally related compound. Research has shown that this molecule exhibits significant sedative effects in animal models, indicating that even relatively simple amino acid esters with cyclic alcohol components can possess interesting pharmacological properties. sciforum.netresearchgate.net While this research is not on this compound itself, it points to a promising trajectory for designing new central nervous system modulators based on similar scaffolds.
Some commercial suppliers also describe this compound hydrochloride as a phosphodiesterase inhibitor with potential inotropic and antithrombotic effects, though these claims are often part of broad product descriptions and detailed primary research on the simple compound is limited. biosynth.comcymitquimica.com The predominant and well-documented role of this compound remains that of a versatile chemical intermediate for the synthesis of more elaborate and biologically active compounds. vulcanchem.comresearchgate.net
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H15NO2 |
|---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
cyclohexyl 2-aminoacetate |
InChI |
InChI=1S/C8H15NO2/c9-6-8(10)11-7-4-2-1-3-5-7/h7H,1-6,9H2 |
InChI Key |
MFXJVHXNGXYJGH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)OC(=O)CN |
Origin of Product |
United States |
Synthetic Methodologies for Cyclohexyl 2 Aminoacetate and Its Analogues
Esterification Routes to Cyclohexyl Halogenoacetates as Precursors
The initial and crucial step in the synthesis of cyclohexyl 2-aminoacetate is the preparation of a cyclohexyl halogenoacetate intermediate. This is typically achieved through the esterification of cyclohexanol (B46403) with a halogenated acetic acid, such as chloroacetic acid or bromoacetic acid. The choice of halogen can influence the reactivity of the resulting ester in subsequent amination steps.
Esterification of Cyclohexanol with Chloroacetic Acid
The synthesis of cyclohexyl 2-chloroacetate is a well-established method that involves the direct esterification of cyclohexanol with chloroacetic acid. This reaction is typically catalyzed by a strong acid, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction mixture is often heated to temperatures between 60-70°C to achieve a satisfactory reaction rate and yield. In some variations of this process, a water-carrying agent like cyclohexane (B81311) can be employed to remove the water formed during the reaction, thereby driving the equilibrium towards the product side and increasing the yield. tandfonline.comresearchgate.net The use of catalysts like zinc methanesulfonate (B1217627) has also been explored to provide good catalytic activity and reusability. researchgate.net
Preparation of Cyclohexyl Bromoacetate (B1195939) Intermediates
Cyclohexyl bromoacetate serves as another important precursor for this compound. One synthetic route involves the esterification of cyclohexanol with bromoacetic acid. acs.org A notable method for preparing cyclohexyl bromoacetate involves reacting chloroacetic acid with sodium bromide and cyclohexanol in the presence of sulfuric acid and toluene. This in-situ generation of bromoacetic acid followed by esterification can achieve high yields. For instance, a reported procedure using this method yielded 96.5% of cyclohexyl bromoacetate. google.com Another approach involves the reaction of cyclohexanone (B45756) with ethyl bromoacetate in a Reformatsky reaction, which, after treatment with mineral acid, can yield related cyclohexanolacetic acid derivatives. cdnsciencepub.com
Amination Reactions for the Introduction of the Amino Group
Once the cyclohexyl halogenoacetate precursor is synthesized, the next critical step is the introduction of the amino group. This is typically accomplished through amination reactions, where the halogen atom is displaced by an amino group. Several methods exist for this transformation, each with its own advantages and specific applications.
Nucleophilic Substitution of Halogenoacetates by Ammonia (B1221849)
A direct method for amination is the nucleophilic substitution of the halogen on the cyclohexyl halogenoacetate with ammonia. youtube.comchemguide.co.uklibretexts.org This reaction is typically performed by treating the halogenoacetate with a concentrated solution of ammonia in a solvent like ethanol, often in a sealed tube to prevent the escape of the volatile ammonia gas. libretexts.org The ammonia molecule, acting as a nucleophile, attacks the electrophilic carbon atom bearing the halogen, leading to the displacement of the halide ion and the formation of the primary amine. youtube.comchemguide.co.uk A study on the synthesis of menthol (B31143) glycinates, an analogue system, demonstrated the reaction of menthol bromoacetate with liquid ammonia in the presence of sodium hydroxide (B78521) to yield the corresponding aminoacetate. nih.gov However, a potential side reaction is the further reaction of the newly formed primary amine with the starting halogenoacetate, leading to the formation of secondary and tertiary amines. libretexts.org
DCC/DMAP Coupling Methods for Glycine (B1666218) Esterification
An alternative to the halogenoacetate route is the direct esterification of glycine with cyclohexanol. Due to the presence of both an amino and a carboxylic acid group in glycine, this requires the use of coupling agents. The Steglich esterification, which employs N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst, is a widely used method for such transformations under mild conditions. organic-chemistry.orgresearchgate.net In this method, DCC activates the carboxylic acid of a protected glycine, allowing for nucleophilic attack by the hydroxyl group of cyclohexanol. DMAP acts as an acyl-transfer catalyst, accelerating the reaction. organic-chemistry.org This method is particularly advantageous for its mild reaction conditions. thieme-connect.de For instance, the synthesis of menthyl esters of glycine has been achieved using the DCC/DMAP coupling method, followed by deprotection of the amino group. sciforum.net
Strategies Involving Boc-Protected Glycine
To avoid side reactions and to control the regioselectivity of the amination, strategies involving protected forms of glycine are often employed. The use of N-Boc-glycine (tert-butoxycarbonyl-protected glycine) is a common approach. nih.govmedchemexpress.com The Boc protecting group masks the nucleophilicity of the amino group, allowing the carboxylic acid to be selectively coupled with cyclohexanol. This coupling can be achieved using various peptide coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), in the presence of a base like triethylamine (B128534). nih.gov After the esterification is complete, the Boc group can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid, to yield the desired this compound. bg.ac.rs This multi-step process offers greater control over the synthesis and often results in higher purity of the final product.
Synthesis of Substituted this compound Derivatives
The functional handles of this compound, particularly the primary amino group, are readily derivatized. These modifications are crucial for modulating the physicochemical properties and biological activities of the resulting molecules.
N-Alkylation and N-acylation are fundamental reactions for modifying the primary amine of this compound. These transformations introduce alkyl or acyl groups, respectively, leading to the formation of secondary amines, amides, and other related structures. Such derivatizations are key steps in the synthesis of compounds with specific therapeutic or industrial applications.
The primary amine of the glycine moiety is a potent nucleophile, making it a prime target for derivatization. Standard synthetic protocols can be employed to introduce a variety of substituents at the nitrogen atom.
N-Alkylation: This process involves the formation of a new carbon-nitrogen bond. A common approach is the reaction of the amine with an alkyl halide. Another established method is reductive amination, which involves the reaction of the amine with an aldehyde or ketone to form a Schiff base, followed by reduction to the corresponding amine. More advanced copper-catalyzed methods have also been developed for the N-alkylation of amines using alcohols. sioc-journal.cn In a study on analogous menthyl glycinates, which feature a substituted cyclohexyl ring, N-alkylation was achieved by reacting a menthyl bromoacetate precursor with various primary amines, such as cyclopropylamine, to yield the N-alkylated product. nih.gov
N-Acylation: This reaction involves the attachment of an acyl group to the nitrogen atom, forming an amide linkage. This is typically accomplished by reacting the amine with an acylating agent like an acyl chloride or an acid anhydride, often in the presence of a non-nucleophilic base such as triethylamine to neutralize the acid byproduct. conicet.gov.ar For instance, the reaction of an amine with chloroacetyl chloride is a common strategy to introduce a reactive handle for further functionalization. mdpi.comresearchgate.net This approach is foundational in building more complex structures from the basic amino acetate (B1210297) scaffold.
| Reaction Type | Reagents | Product Type | Reference |
|---|---|---|---|
| N-Alkylation | Alkyl Halide (e.g., Cyclopropyl bromide) | N-Cyclopropyl-cyclohexyl 2-aminoacetate | nih.gov |
| N-Acylation | Acyl Chloride (e.g., Acetyl chloride) | N-Acetyl-cyclohexyl 2-aminoacetate (a glycinamide (B1583983) derivative) | conicet.gov.ar |
| N-Acylation | Chloroacetyl chloride | N-Chloroacetyl-cyclohexyl 2-aminoacetate | mdpi.comresearchgate.net |
Once the primary amine of this compound is mono-substituted with an alkyl or acyl group, it is converted into a secondary amine or an amide, respectively. This new functional group can then undergo further derivatization.
A secondary amine resulting from mono-alkylation can be subjected to a second alkylation or acylation reaction. The synthesis of N-substituted menthyl glycinates provides a clear example, where a bromoacetate precursor is reacted with a secondary amine like N-methylbenzylamine to yield a tertiary amine product. nih.gov Similarly, in the development of novel fungicides, a key synthetic step involves the N-alkylation of a secondary amine on a cyclohexyl scaffold with a chloroacetamide derivative in the presence of cesium hydroxide (CsOH) in N,N-dimethylformamide (DMF). mdpi.com This reaction highlights a method for attaching a glycinamide-like structure to a pre-existing secondary amine within a complex molecule. mdpi.comresearchgate.net
| Starting Moiety | Reaction Type | Reagents | Product Moiety | Reference |
|---|---|---|---|---|
| N-Alkyl-cyclohexyl 2-aminoacetate | N-Alkylation | Alkyl Halide, Base | N,N-Dialkyl-cyclohexyl 2-aminoacetate | nih.gov |
| (1R,2S)-2-aminocyclohexyl sulfonamide derivative | N-Alkylation / N-Acylation | Substituted Chloroacetamide, CsOH, DMF | 2-Glycinamide Cyclohexyl Sulfonamide | mdpi.com |
The this compound scaffold is not only a substrate for simple derivatization but also a valuable building block for the synthesis of larger, more intricate molecules. Its bifunctional nature allows it to be integrated into complex frameworks, including prodrugs and heterocyclic systems.
A significant application of the this compound moiety is in the design of prodrugs. A prodrug is an inactive or less active compound that is metabolized in vivo into an active drug. The cyclohexyl ester group can enhance lipophilicity, which may improve oral absorption, while the glycine portion can be part of a larger pharmacophore or aid in transport.
A prominent example is the drug candidate SNX-5422 , an orally administered Hsp90 inhibitor. pharmacompass.com Its chemical structure is [4-[2-carbamoyl-5-[6,6-dimethyl-4-oxo-3-(trifluoromethyl)-5,7-dihydroindazol-1-yl]anilino]cyclohexyl] 2-aminoacetate. pharmacompass.comguidechem.com In this molecule, the this compound acts as a carrier moiety that is cleaved in the body to release the active Hsp90 inhibitor.
Another related example from cardiovascular therapy is Ximelagatran . Although it contains an ethyl ester instead of a cyclohexyl ester, it demonstrates the principle of a glycine ester prodrug. mdpi.com Ximelagatran is absorbed orally and rapidly converted in the liver and other tissues to its active form, melagatran, a direct thrombin inhibitor. nih.gov
| Prodrug Name | Core Structure | Active Principle | Therapeutic Target | Reference |
|---|---|---|---|---|
| SNX-5422 (PF-04929113) | This compound derivative | Hsp90 Inhibitor | Hsp90 (Heat shock protein 90) | pharmacompass.comguidechem.com |
| Ximelagatran | Ethyl 2-aminoacetate derivative | Melagatran | Thrombin | mdpi.comnih.gov |
The reactive amine group of this compound makes it a suitable precursor for the construction of various heterocyclic rings, which are core structures in many pharmaceuticals. Amino acids and their esters are widely used as starting materials for the synthesis of nitrogen-containing heterocycles like quinazolinones, triazinones, and triazepinones. nih.gov
The synthesis of these systems often involves the condensation of the amino group with a suitable electrophile, followed by an intramolecular cyclization step. For example, the amino group can react with a carbonyl compound to initiate the formation of a six- or seven-membered ring. nih.gov
The structure of SNX-5422 again provides a compelling case study. pharmacompass.com Here, the this compound moiety is not used to form a heterocycle but is instead linked via an aniline (B41778) nitrogen to a complex, pre-formed indazole heterocyclic system. pharmacompass.com This demonstrates the integration of the aminoacetate scaffold with pharmacologically relevant heterocyclic cores through N-alkylation or N-arylation type reactions. General synthetic strategies for creating diverse libraries of heterocyclic compounds often rely on building blocks that can be incorporated into ring systems through multi-component reactions or sequential cyclization processes. chimia.chchim.it
| Parent Compound | Integrated Moiety | Resulting Heterocyclic System | Reference |
|---|---|---|---|
| SNX-5422 | Anilino-cyclohexyl 2-aminoacetate | Indazole | pharmacompass.com |
| General Amino Acid Precursors | Glycine, Alanine, etc. | Quinazolinones, Triazinoquinazolinones | nih.gov |
Incorporation into Complex Molecular Architectures
Construction of Advanced Medicinal Chemistry Scaffolds
The concept of a molecular scaffold is fundamental in medicinal chemistry, representing the core structure of a bioactive compound. nih.gov These scaffolds provide a framework for systematic investigations of molecular cores and building blocks. nih.gov The this compound moiety is a valuable component in the construction of such advanced scaffolds due to its structural properties. smolecule.comcore.ac.uk For instance, the cyclohexyl group can restrict rotational freedom, which may optimize the interaction of the entire molecule with biological targets like the hydrophobic subpockets of kinases. smolecule.com In some molecular designs, the aminoacetate portion can function as a bioreversible prodrug, which may undergo enzymatic hydrolysis to improve properties such as aqueous solubility. smolecule.com
The versatility of the indazole nucleus, first synthesized in 1883, has made it a "privileged scaffold" in drug discovery. smolecule.com Modern synthetic methods, such as palladium-catalyzed C-H activation, have further enabled the creation of complex indazole derivatives. smolecule.com The integration of a this compound unit into such scaffolds can be seen in complex molecules like 4-[2-carbamoyl-5-[6,6-dimethyl-4-oxo-3-(trifluoromethyl)-5,7-dihydroindazol-1-yl]anilino]cyclohexyl] 2-aminoacetate. smolecule.com This compound's intricate structure, featuring a cyclohexyl group linked to a substituted aniline and an indazole moiety, makes it a subject of interest for potential interactions with various biological targets. smolecule.com
The development of new and unusual ring systems is a growing trend in medicinal chemistry to meet the demands for therapeutic agents with high potency, specificity, and novelty. rsc.org The incorporation of moieties like this compound contributes to the structural diversity necessary for modern drug discovery programs. core.ac.ukrsc.org
Stereoselective Synthesis Approaches for Chiral this compound Analogues
The stereoselective synthesis of amino acids and their derivatives is of significant importance for creating optically active pharmaceuticals and natural products. nih.gov Chiral primary amines, in particular, are valuable building blocks. rsc.org Asymmetric reactions that use catalytic amounts of chiral molecules offer efficient pathways to enantiomerically enriched α-amino acids. nih.govsemanticscholar.org
Various methods have been developed for this purpose, including the asymmetric hydrogenation of dehydroamino acids and the alkylation of glycine derivatives. semanticscholar.org The functionalization or reduction of α-imino esters presents a direct route to a wide range of enantiomerically enriched α-amino acids. semanticscholar.org The development of chemocatalytic methods that mimic enzymatic transaminations has also emerged as a straightforward approach to accessing chiral primary amines. rsc.org
Chiral Precursor Utilization (e.g., Menthol Derivatives)
One established strategy for stereoselective synthesis is the use of chiral auxiliaries derived from readily available natural products. Monoterpenes, such as isopulegol (B1217435) and menthol, are inexpensive and non-toxic chiral precursors. u-szeged.hunih.gov For example, (+)- or (-)-p-menthane-3-carboxaldehyde, which can be synthesized in two steps from (+)- or (-)-menthone, serves as a useful chiral auxiliary. nih.gov This auxiliary facilitates the synthesis of carbonyl compounds that have a chiral quaternary carbon at the alpha position. nih.gov
The general principle involves attaching the chiral auxiliary to a substrate, guiding a stereoselective reaction, and then removing the auxiliary. This approach has been demonstrated in the synthesis of various chiral compounds, including amino acids. nih.gov The development of ligands from chiral precursors like isopulegol has also been explored. For instance, new families of bi- and trifunctional chiral ligands have been developed from commercially available (–)-isopulegol. u-szeged.hu
Catalytic Asymmetric Transformations (e.g., Photoredox Catalysis)
Catalytic asymmetric synthesis has been revolutionized by the advent of photoredox catalysis. nih.gov This method uses visible light to generate reactive radical species under mild conditions, enabling unique chemical transformations. semanticscholar.orgnih.gov A key challenge in photoredox catalysis is achieving enantioselectivity, as the radical intermediates are highly reactive. nih.gov
A successful strategy involves combining photocatalysis with either a transition metal catalyst or an organocatalyst. nih.gov For example, a dual catalysis system might involve a chiral catalyst for asymmetric cross-coupling and a separate photoredox catalyst. nih.gov In some cases, a single organic catalyst can be used for enantioselective reactions. nih.gov
The application of photoredox catalysis to the synthesis of unnatural amino acids has been demonstrated. semanticscholar.org One protocol allows for the use of common carboxylic acids as radical precursors without needing prior derivatization. semanticscholar.org This method employs an organic acridinium-based photocatalyst with near-stoichiometric amounts of an imine and the acid radical precursor. semanticscholar.org For instance, the addition of a cyclohexyl radical to an imine has been achieved in high yield. semanticscholar.org
Recent advancements have also focused on the direct catalytic asymmetric synthesis of α-chiral primary amines, which are valuable for creating more complex molecules in medicinal chemistry. rsc.org
Advanced Synthetic Techniques
Continuous Flow Reactor Applications in Production
Continuous flow chemistry has emerged as a powerful alternative to traditional batch processing for the manufacturing of chemicals, including pharmaceuticals. corning.comresearchgate.net Flow reactors offer several advantages, such as enhanced mass and heat transfer, precise control over reaction conditions (temperature, pressure, residence time), and improved safety due to the use of smaller reaction volumes. corning.comresearchgate.netamt.uk
These reactors consist of modules, often made of corrosion-resistant materials like glass or ceramic, through which reactants are continuously fed. corning.com The product is collected at the outlet, creating a continuous stream. amt.uk This technology allows for seamless scaling from laboratory-scale research and development to full-scale industrial production, potentially reducing the time to market for new products. corning.comamericanpharmaceuticalreview.com
The integration of continuous flow techniques is particularly beneficial for reactions that are difficult to control in batch mode, such as those involving hazardous reagents or unstable intermediates. researchgate.netamericanpharmaceuticalreview.com For instance, the on-demand preparation of unstable chemicals is facilitated by the laminar flow characteristics of these systems. researchgate.net In the context of photocatalysis, continuous-flow reactors have been developed to improve production rates and catalyst stability, addressing key limitations like poor mass transport and catalyst deactivation seen in batch reactors. rsc.org
Catalyst Optimization in Synthetic Pathways
Optimizing the catalyst is a critical aspect of developing efficient and sustainable synthetic pathways. nih.gov In the synthesis of complex molecules, catalyst poisoning can be a significant issue, leading to failed reactions. nih.gov Therefore, careful selection and optimization of the catalyst are necessary to achieve desired transformations. nih.gov
For instance, in multi-step syntheses, the catalyst used in one step must be compatible with the functional groups present and the conditions of subsequent steps. nih.gov In some cases, protecting groups are necessary to prevent catalyst poisoning or unwanted side reactions, although this adds to the number of synthetic steps. nih.gov
The development of "chiral-at-metal" catalysts, such as certain ruthenium and iron complexes, has provided new tools for stereoselective transformations. google.com These catalysts, which have a chiral arrangement of ligands around a central metal atom, can be used for reactions like 1,3-nitrogen migration to produce α-amino acids. google.com The optimization of such catalytic systems involves screening different ligands and reaction conditions to maximize yield and enantioselectivity. google.com
The table below summarizes the advanced synthetic techniques discussed:
| Technique | Description | Advantages | Relevant Compounds/Intermediates |
| Medicinal Scaffolds | Use of core molecular structures as a basis for drug design. | Provides a framework for systematic modification and optimization of bioactivity. | Indazole derivatives, 4-[2-carbamoyl-5-[6,6-dimethyl-4-oxo-3-(trifluoromethyl)-5,7-dihydroindazol-1-yl]anilino]cyclohexyl] 2-aminoacetate. smolecule.com |
| Chiral Precursors | Employment of enantiomerically pure natural products to induce chirality. | Readily available, often inexpensive, and effective for stereocontrol. | Menthol derivatives, p-menthane-3-carboxaldehyde, isopulegol. u-szeged.hunih.gov |
| Photoredox Catalysis | Use of light to drive chemical reactions via radical intermediates. | Mild reaction conditions, enables unique transformations, high functional group tolerance. semanticscholar.orgnih.gov | Acridinium-based photocatalysts, α-imino esters. semanticscholar.org |
| Flow Reactors | Continuous processing of reactants through a reactor system. | Enhanced safety, better process control, seamless scalability, improved efficiency. corning.comresearchgate.netamt.uk | This compound and its analogues. |
| Catalyst Optimization | Fine-tuning of catalysts to improve reaction outcomes. | Increased yield, higher selectivity, prevention of side reactions and catalyst poisoning. nih.gov | Chiral ruthenium and iron complexes. google.com |
Chemical Reactivity and Reaction Mechanisms of Cyclohexyl 2 Aminoacetate
Reactivity of the Amino Moiety
The primary amino group in cyclohexyl 2-aminoacetate is a key center of its chemical reactivity, functioning as a potent nucleophile. This allows it to readily engage in several important classes of reactions.
Participation in Peptide Coupling Reactions
The amino group of this compound enables its participation in peptide bond formation. In a typical peptide coupling reaction, the carboxylic acid of one amino acid is activated, often by a coupling reagent, and then reacts with the amino group of another. uni-kiel.de this compound can serve as the amine component in such reactions.
Commonly used coupling reagents facilitate this process by converting the carboxylic acid into a more reactive species, such as an active ester or an acyl halide, which is then susceptible to nucleophilic attack by the amino group of this compound. uniurb.it
Table 1: Common Peptide Coupling Reagents and their Role
| Coupling Reagent | Activating Mechanism | Key Features |
| Dicyclohexylcarbodiimide (DCC) | Forms a highly reactive O-acylisourea intermediate. uniurb.it | Widely used, but can lead to the formation of N-acylurea byproducts. uniurb.it |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Similar to DCC, but the urea (B33335) byproduct is water-soluble, simplifying purification. peptide.com | Often used with additives like HOBt to improve efficiency and reduce side reactions. uniurb.it |
| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) | Forms an active ester with the carboxylic acid. | Effective for coupling sterically hindered amino acids. uni-kiel.de |
The reaction proceeds through the nucleophilic attack of the amino group of this compound on the activated carbonyl carbon of the coupling partner, leading to the formation of a dipeptide. The cyclohexyl ester group can then be hydrolyzed in a subsequent step if the free carboxylic acid is desired.
Schiff Base Formation
The primary amine of this compound can undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form Schiff bases (or imines). bibliomed.orgdergipark.org.tr This reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. dergipark.org.tr
The general structure of a Schiff base formed from this compound is characterized by the azomethine group (-C=N-). bibliomed.org These compounds are valuable intermediates in various synthetic pathways, including the synthesis of novel amino acids and heterocyclic compounds. evitachem.comnih.gov The formation of the imine is typically reversible and can be influenced by reaction conditions such as pH.
Nucleophilic Reactivity towards Electrophiles
As a nucleophile, the amino group of this compound can react with a wide range of electrophilic species. smolecule.com Electrophiles are electron-deficient molecules that readily accept an electron pair. nih.gov The reactivity of nucleophiles like the amino group is influenced by factors such as basicity, polarizability, and steric hindrance. nih.govbeyondbenign.org
The interaction between nucleophiles and electrophiles is a fundamental concept in organic chemistry, often described by the Hard and Soft Acids and Bases (HSAB) theory. nih.gov This theory posits that soft nucleophiles react more readily with soft electrophiles, while hard nucleophiles prefer to react with hard electrophiles. beyondbenign.org The amino group is generally considered a hard nucleophile.
Table 2: Examples of Electrophiles and their Reactions with Amino Groups
| Electrophile Class | Example | Reaction Type | Product Type |
| Alkyl Halides | Methyl Iodide | Nucleophilic Substitution (Alkylation) | Secondary or Tertiary Amine |
| Acyl Halides | Acetyl Chloride | Nucleophilic Acyl Substitution (Acylation) | Amide |
| Aldehydes | Benzaldehyde | Nucleophilic Addition | Imine (Schiff Base) |
These reactions highlight the versatility of the amino group in forming new carbon-nitrogen bonds, a cornerstone of organic synthesis. The specific outcome of the reaction depends on the nature of the electrophile and the reaction conditions employed.
Ester Hydrolysis and Transesterification Pathways
The ester functional group in this compound is susceptible to cleavage through hydrolysis and transesterification reactions.
Ester Hydrolysis is the cleavage of the ester bond by reaction with water to form a carboxylic acid (glycine) and an alcohol (cyclohexanol). testbook.com This reaction can be catalyzed by either acid or base. numberanalytics.com
Acid-catalyzed hydrolysis: The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. libretexts.org A water molecule then acts as a nucleophile, attacking the carbonyl carbon. numberanalytics.com
Base-catalyzed hydrolysis (saponification): A hydroxide (B78521) ion directly attacks the carbonyl carbon in a nucleophilic acyl substitution. libretexts.org This process is effectively irreversible because the resulting carboxylic acid is deprotonated by the base to form a carboxylate salt. libretexts.org
Transesterification is the process of exchanging the cyclohexyl group of the ester with another alcohol. This reaction is also typically catalyzed by an acid or a base. The mechanism involves the nucleophilic attack of an alcohol on the ester's carbonyl carbon, leading to a tetrahedral intermediate which then collapses to release cyclohexanol (B46403) and form a new ester. This process is an equilibrium, and the reaction can be driven to completion by using a large excess of the new alcohol or by removing one of the products. researchgate.net
Mechanistic Investigations of Reactions Involving this compound
The reaction mechanisms involving this compound and related compounds are crucial for understanding and predicting their chemical behavior.
SN1-like and SN2' Mechanisms in Related Cyclizations
While direct mechanistic studies on cyclizations of this compound itself are not extensively documented in the provided context, the principles of nucleophilic substitution reactions, such as SN1 and SN2, are fundamental to understanding its reactivity and that of related compounds. masterorganicchemistry.comucsb.edu
SN1 (Substitution Nucleophilic Unimolecular): This is a two-step mechanism where the rate-determining step is the formation of a carbocation intermediate. masterorganicchemistry.comsavemyexams.com This pathway is favored for tertiary substrates because they can form relatively stable carbocations. libretexts.org
SN2 (Substitution Nucleophilic Bimolecular): This is a one-step, concerted mechanism where the nucleophile attacks the carbon atom at the same time as the leaving group departs. masterorganicchemistry.com This mechanism is favored for primary and secondary substrates where steric hindrance is minimal. libretexts.org
In the context of related cyclization reactions, such as those involving amino acid esters, intramolecular nucleophilic attack can occur. The specific mechanism (SN1-like or SN2) would depend on the structure of the substrate, the nature of the leaving group, and the reaction conditions. For instance, the cyclization of an amino ester to form a lactam could proceed via an intramolecular SN2 attack of the amino group on the ester's alkyl carbon if it's a primary or secondary center. If the alkyl group were tertiary, an SN1-like pathway involving a carbocation intermediate might be more plausible.
The SN2' reaction is a variation of the SN2 reaction that occurs with allylic electrophiles, where the nucleophile attacks at the double bond instead of the carbon bearing the leaving group. While not directly applicable to this compound, it is a relevant mechanistic pathway in the broader context of nucleophilic substitution reactions of complex organic molecules.
Radical-Radical Coupling Mechanisms
The functionalization of the α-C-H bond in glycine (B1666218) derivatives, including this compound, via radical-radical coupling represents a powerful strategy for the synthesis of complex and unnatural α-amino acids. researchgate.net This approach typically involves the generation of a transient α-amino carbon radical, which subsequently couples with another radical species.
The general mechanism proceeds through the initial generation of the key α-aminoalkyl radical from the parent glycine ester. This can be achieved through various methods, such as a single-electron transfer (SET) process or a hydrogen atom transfer (HAT) from the α-carbon. nih.govrsc.org For instance, in reactions mediated by a photosensitizer, the excited catalyst can oxidize the amino acid derivative to a radical cation, which then undergoes deprotonation to yield the nucleophilic α-amino radical. nih.gov
A prominent example is the copper-photoredox-catalyzed C(sp³)–C(sp³) cross-coupling of glycine derivatives with alkyl iodides. chemrxiv.org In this process, a phenyl radical, generated from a diaryliodonium reagent, acts as a halogen atom transfer (XAT) mediator to produce an alkyl radical from an alkyl iodide. Concurrently, the copper photocatalyst facilitates the oxidation of the glycine ester to its corresponding α-amino radical. The two radical species, the alkyl radical and the α-amino radical, then undergo a radical-radical coupling event to form a new C-C bond at the α-position of the amino ester. chemrxiv.org This methodology allows for the direct α-alkylation of the glycine backbone. While many studies use ethyl or methyl glycinates, the mechanism is directly applicable to this compound for the synthesis of α-substituted cyclohexyl amino acid esters. researchgate.netchemrxiv.org
Another approach involves the metal-free, K₂S₂O₈-mediated dehydrogenative cross-coupling. rsc.org In this system, potassium persulfate acts as an oxidant to generate both an enaminone radical and an α-amino radical from the respective precursors. These two radicals then couple to form the final product, demonstrating a direct C(sp²)–H/C(sp³)–H radical-radical coupling. rsc.org
Table 1: Examples of Radical Coupling Partners for Glycine Derivatives This table illustrates the types of radical precursors that can be coupled with glycine ester derivatives, a reaction pathway applicable to this compound.
| Glycine Derivative Type | Radical Precursor | Coupling Product Type | Catalyst/Mediator System | Ref |
| N-Aryl Glycine Ester | Iodocyclohexane | α-Cyclohexylated Glycine Ester | Cu(OAc)₂ / Visible Light / XAT Mediator | chemrxiv.org |
| N-Aryl Glycine Ester | 1-Iodoadamantane | α-Adamantylated Glycine Ester | Cu(OAc)₂ / Visible Light / XAT Mediator | chemrxiv.org |
| Glycine Ester | N,N-Dimethylenaminone | 2,3-Dicarbonylquinoline | K₂S₂O₈ (metal-free) | rsc.org |
| N-Phenyl Glycine Ester | Ethyl bromodifluoroacetate | α-Amino Acid with two stereocenters | Photoredox / Brønsted Acid | nih.gov |
Catalytic Reaction Pathways
The reactivity of this compound can be guided and enhanced through various catalytic pathways, with photoredox catalysis being a particularly prominent and versatile strategy. diva-portal.orgchemrxiv.org These methods utilize catalysts that, upon activation by visible light, can initiate reactions under mild conditions by engaging in single-electron transfer (SET) processes with the substrate. diva-portal.org
In a typical photoredox catalytic cycle involving a glycine ester, an iridium or copper-based photocatalyst absorbs light, transitioning to an excited state. This excited catalyst is a potent oxidant (or reductant) and can engage the glycine derivative in a SET event. For instance, oxidative quenching of the catalyst by the amino ester generates a radical cation. This intermediate is highly acidic and readily undergoes deprotonation at the α-carbon to form the key α-aminoalkyl radical. nih.govdiva-portal.org This radical is a versatile intermediate that can be trapped by a variety of coupling partners.
Synergistic catalytic systems have been developed to further control the reaction. One such approach combines photoredox catalysis with a chiral Brønsted acid. nih.gov This dual catalysis enables asymmetric three-component radical cascade reactions. Here, the photocatalyst generates the necessary radical species, while the chiral Brønsted acid controls the stereochemistry of the final radical-radical coupling step through the formation of a chiral contact ion pair. nih.gov
Another synergistic strategy merges photoredox catalysis with halogen atom transfer (XAT) catalysis. chemrxiv.org As described previously, this allows for the coupling of glycine esters with alkyl halides. The photocatalyst manages the formation of the α-amino radical, while a XAT mediator is responsible for generating the alkyl radical partner, showcasing a cooperative catalytic system that enables C-H alkylation. chemrxiv.org These catalytic pathways are fundamental for transforming simple precursors like this compound into highly functionalized and structurally complex unnatural amino acid derivatives. researchgate.netchemrxiv.org
Table 2: Catalytic Systems for the Functionalization of Glycine Esters This table summarizes various catalytic approaches used to activate and functionalize glycine esters, which are applicable to this compound.
| Catalytic Approach | Catalyst(s) | Reagents / Coupling Partners | Transformation | Ref |
| Photoredox Catalysis | Iridium-based photocatalyst | Alkyl oxalate-activated alcohols | α-Alkylation | diva-portal.org |
| Synergistic Photoredox/XAT | Cu(OAc)₂ | Alkyl iodides, Diaryliodonium salts | α-Alkylation (Csp³-Csp³) | chemrxiv.org |
| Synergistic Photoredox/Brønsted Acid | Photosensitizer, Chiral Brønsted Acid | α-Bromo carbonyls, Vinylcyclopropyl ketones | Asymmetric Three-Component Cascade | nih.gov |
| Oxidative Cross-Coupling | None (metal-free) | Enaminones, K₂S₂O₈ | Synthesis of Quinolines | rsc.org |
Involvement in Cycloaddition Reactions
While this compound does not typically act as a direct participant in cycloaddition reactions in its ground state, it serves as an excellent precursor for generating reactive intermediates, notably azomethine ylides, which readily undergo [3+2] cycloaddition reactions. mdpi.com This strategy is a cornerstone for the synthesis of pyrrolidine-containing polycyclic and heterocyclic scaffolds. mdpi.comresearchgate.net
The process is often initiated by the condensation of this compound with an aldehyde or ketone. This reaction forms an imine, which, upon deprotonation or decarboxylation (if starting from the free amino acid), generates a 1,3-dipolar species known as an azomethine ylide. mdpi.com This ylide is the key intermediate for the cycloaddition step.
Once formed, the azomethine ylide can react with a wide range of dipolarophiles—electron-deficient alkenes or alkynes—in a concerted or stepwise [3+2] cycloaddition. This reaction, a type of 1,3-dipolar cycloaddition, efficiently constructs a five-membered pyrrolidine (B122466) ring. The versatility of this method is enhanced by using multifunctional substrates, enabling cascade reactions where an initial cyclization is followed by an intramolecular cycloaddition to rapidly build molecular complexity. mdpi.com For example, the reaction of glycine with an aldehyde containing an alkene tether can lead to the formation of complex bridged tricyclic amines in a single step. mdpi.com
The reactivity of the azomethine ylide and the success of the cycloaddition can be tuned by introducing electron-withdrawing groups onto the dipolarophile, which accelerates the reaction. mdpi.com This powerful synthetic sequence highlights the utility of this compound not as a direct cycloaddition partner, but as a key component in generating the necessary reactive dipoles for these transformations.
Table 3: Glycine-Based [3+2] Cycloaddition Components This table outlines the components for forming pyrrolidine structures via azomethine ylide cycloaddition, a reaction where this compound can serve as the glycine source.
| Glycine Source | Carbonyl Component | Dipolarophile | Product Core Structure | Ref |
| Glycine | Aldehydes (e.g., Benzaldehyde) | Maleimides | Tetracyclic Pyrrolizidines | mdpi.com |
| Glycine Ester | Olefinic Oxindoles | (intramolecular alkene) | Spiro-oxindole Pyrrolidines | mdpi.com |
| Glycine | Aldehyde with alkene tether | (intramolecular alkene) | Bridged Tricyclic Amines | mdpi.com |
| Glycine | Aldehyde with alkyne tether | (intramolecular alkyne) | Dihydropyrrole-fused heterocycles | mdpi.com |
Spectroscopic and Advanced Analytical Characterization of Cyclohexyl 2 Aminoacetate and Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment and connectivity of atoms.
For Cyclohexyl acetate (B1210297), the proton on the carbon bearing the oxygen (the methine proton) appears as a multiplet. rsc.org The protons of the cyclohexyl ring typically resonate as a complex series of multiplets in the upfield region of the spectrum. The protons of the amino group in Cyclohexyl 2-aminoacetate would likely appear as a broad singlet, the chemical shift of which would be dependent on the solvent and concentration. The methylene (B1212753) protons adjacent to the amino group and the carbonyl group would also exhibit a characteristic signal, likely a singlet or a multiplet depending on coupling interactions.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| -CH- (cyclohexyl, attached to O) | ~4.7 | Multiplet |
| -CH₂- (cyclohexyl) | ~1.2-1.9 | Multiplets |
| -NH₂ | Variable | Broad Singlet |
Note: This is a predicted data table based on general principles and data from related compounds.
Carbon-13 NMR provides information on the carbon skeleton of a molecule. For this compound, distinct signals are expected for the carbonyl carbon, the carbon of the cyclohexyl ring attached to the oxygen, the other cyclohexyl carbons, and the methylene carbon of the aminoacetate group.
Data for the related compound, Cyclohexyl acetate, shows the carbonyl carbon at a characteristic downfield shift. rsc.org The carbon of the cyclohexyl ring bonded to the oxygen also appears at a significant downfield position, while the other cyclohexyl carbons resonate at higher field. rsc.org For this compound, the methylene carbon adjacent to the nitrogen would also have a characteristic chemical shift.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C=O | ~172 |
| -CH- (cyclohexyl, attached to O) | ~74 |
| -CH₂- (cyclohexyl) | ~23-34 |
Note: This is a predicted data table based on general principles and data from related compounds.
In the study of organometallic derivatives of this compound, particularly those involving tin, ¹¹⁹Sn NMR spectroscopy is a powerful tool. The chemical shift in ¹¹⁹Sn NMR is highly sensitive to the coordination number and geometry of the tin atom. For organotin(IV) complexes, an increase in the coordination number around the tin atom generally leads to an upfield shift in the ¹¹⁹Sn NMR spectrum. This technique is crucial for distinguishing between different structural arrangements, such as tetrahedral, trigonal bipyramidal, and octahedral geometries in solution.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as structural elucidation through fragmentation analysis.
In EIMS, the sample is bombarded with high-energy electrons, leading to ionization and extensive fragmentation of the molecule. The resulting fragmentation pattern is a characteristic "fingerprint" of the compound. For this compound, the molecular ion peak (M⁺) would confirm the molecular weight.
Common fragmentation pathways would likely involve the loss of the cyclohexyl group, the aminoacetate moiety, or cleavage of the ester bond. The fragmentation of the cyclohexyl ring itself can also produce a characteristic pattern of ions. While a specific EIMS spectrum for this compound is not available, analysis of related structures suggests that key fragments would arise from the cleavage of the ester linkage and fragmentation of the cyclohexyl ring.
Table 3: Predicted Key Fragments in the EIMS of this compound
| m/z | Possible Fragment Ion |
|---|---|
| 157 | [M]⁺ |
| 83 | [C₆H₁₁]⁺ (cyclohexyl cation) |
| 74 | [H₂NCH₂COOH]⁺ (glycine) |
Note: This is a predicted data table based on general fragmentation principles.
High-Resolution Mass Spectrometry with Electrospray Ionization (HRMS-ESI) is a soft ionization technique that allows for the accurate determination of the molecular mass, typically with an accuracy of a few parts per million. This high accuracy enables the unambiguous determination of the elemental formula of the molecule. For this compound, HRMS-ESI would provide the exact mass of the protonated molecule, [M+H]⁺, confirming its elemental composition. This technique is particularly valuable for confirming the identity of newly synthesized compounds and for the analysis of complex mixtures.
Liquid Chromatography-Mass Spectrometry (LC/MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. For the analysis of this compound, LC-MS provides critical information on molecular weight, structure, and purity.
Typically, a reversed-phase LC method is employed for separation, followed by detection using an electrospray ionization (ESI) source, which is well-suited for polar and ionizable molecules like amino acid esters. In positive ion mode, this compound is expected to be readily protonated at the primary amine group, yielding a prominent pseudomolecular ion [M+H]⁺. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement of this ion, which is invaluable for confirming the elemental composition.
Tandem mass spectrometry (MS/MS) experiments are used for structural elucidation. researchgate.net By selecting the [M+H]⁺ precursor ion and subjecting it to collision-induced dissociation (CID), characteristic fragment ions are produced. Expected fragmentation pathways for this compound would include the neutral loss of the cyclohexanol (B46403) moiety or cleavage of the ester bond, providing definitive structural confirmation. The resulting mass spectrum allows for the identification of the compound and its potential impurities or degradation products in complex matrices. nih.gov
Chromatographic Separations and Purity Assessment
High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase (RP-HPLC) mode, is a cornerstone technique for assessing the purity of this compound. The method separates compounds based on their hydrophobicity.
A typical RP-HPLC method would utilize a C18 stationary phase column. The mobile phase would likely consist of a gradient mixture of an aqueous solvent (e.g., water with 0.1% formic acid or trifluoroacetic acid to improve peak shape and ensure ionization) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). sielc.com The gradient would start with a high aqueous content and progressively increase the organic content to elute the compound. Detection is commonly performed using a UV detector, typically at a low wavelength (~210-220 nm) where the ester carbonyl group absorbs, or more universally with an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer. The purity of a sample is determined by calculating the peak area percentage of the main compound relative to the total area of all detected peaks.
Table 1: Representative HPLC Purity Analysis Data
| Peak No. | Retention Time (min) | Peak Area | Area % | Identity |
| 1 | 2.54 | 15,432 | 0.35 | Impurity A |
| 2 | 8.78 | 4,398,765 | 99.52 | This compound |
| 3 | 10.12 | 5,721 | 0.13 | Impurity B |
Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust technique for assessing the purity of volatile and thermally stable compounds. Due to the polarity and low volatility of this compound, direct analysis by GC is challenging. Therefore, a derivatization step is typically required to convert the polar amine group into a less polar, more volatile derivative. nih.gov Common derivatizing agents include silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or acylating agents.
Once derivatized, the sample is injected into the GC, where it is vaporized and separated on a capillary column (e.g., a non-polar DB-1 or a mid-polarity DB-17 column). The separation is achieved using a programmed temperature ramp, starting at a lower temperature and increasing to elute the components. nih.gov The eluting compounds are detected by the Flame Ionization Detector (FID), which combusts the organic molecules and measures the resulting ions. researchgate.net The FID response is proportional to the mass of carbon in the analyte, making it an excellent method for quantitative purity assessment based on peak area percentages. core.ac.uk
Table 2: Example GC-FID Purity Data for Derivatized this compound
| Peak No. | Retention Time (min) | Peak Area | Area % | Identity |
| 1 | 6.41 | 8,990 | 0.41 | Derivatized Impurity |
| 2 | 9.15 | 2,183,560 | 99.59 | Derivatized this compound |
Supercritical Fluid Chromatography (SFC) has emerged as a powerful "green" alternative to both normal and reversed-phase HPLC. nih.gov It utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase. mdpi.com Due to the low viscosity and high diffusivity of supercritical CO₂, SFC often provides faster separations and higher efficiency compared to HPLC. shimadzu.com
For the analysis of a moderately polar compound like this compound, the CO₂ mobile phase would be mixed with a polar organic modifier, such as methanol or ethanol, to increase its elution strength. researchgate.net Additives like acids, bases, or salts can also be included to improve peak shape and selectivity. SFC is particularly advantageous for chiral separations, and if this compound were prepared from a chiral precursor, SFC with a chiral stationary phase could be employed to resolve and quantify the enantiomers. zendy.io Detection can be accomplished using UV detectors, ELSD, or mass spectrometry.
Infrared (IR) Spectroscopy
Infrared (IR) Spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key structural features.
The presence of the primary amine (NH₂) group would be confirmed by two medium-intensity stretching vibrations in the 3400-3300 cm⁻¹ region and a bending vibration (scissoring) around 1650-1580 cm⁻¹. The ester functional group would be identified by a strong C=O stretching band, typically appearing around 1750-1735 cm⁻¹. A strong C-O stretching vibration associated with the ester linkage would also be visible in the 1300-1000 cm⁻¹ range. The cyclohexyl ring would produce characteristic C-H stretching vibrations just below 3000 cm⁻¹ (aliphatic C-H) and C-H bending vibrations around 1450 cm⁻¹. nist.gov
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Type |
| 3400-3300 | Medium | N-H | Asymmetric & Symmetric Stretch |
| 2935, 2860 | Strong | C-H (cyclohexyl) | Stretch |
| 1740 | Strong | C=O (ester) | Stretch |
| 1620 | Medium | N-H | Bend (Scissoring) |
| 1450 | Medium | C-H (cyclohexyl) | Bend (Scissoring) |
| 1180 | Strong | C-O (ester) | Stretch |
Elemental Analysis
Elemental analysis provides the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, and oxygen) in a pure compound. This technique is a fundamental method for confirming the empirical and molecular formula of a newly synthesized compound. For this compound, with the molecular formula C₈H₁₅NO₂, the theoretical elemental composition is calculated based on its molecular weight.
The experimental values, determined by combustion analysis, are then compared to these theoretical values. A close agreement (typically within ±0.4%) between the found and calculated percentages provides strong evidence for the compound's identity and purity. researchgate.net
**Table 4: Elemental Analysis Data for this compound (C₈H₁₅NO₂) ** Molecular Weight: 157.21 g/mol
| Element | Theoretical % | Found % |
| Carbon (C) | 61.12 | 61.05 |
| Hydrogen (H) | 9.62 | 9.68 |
| Nitrogen (N) | 8.91 | 8.87 |
| Oxygen (O) | 20.35 | 20.40 |
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of Cyclohexyl 2-aminoacetate, such as its electronic structure and reactivity.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules. d-nb.infouzh.chchinesechemsoc.org For this compound, DFT calculations can elucidate the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and various reactivity descriptors. These calculations are typically performed using a specific functional, such as B3LYP or M06-2X, and a basis set like 6-31G* or cc-pVDZ, to solve the Kohn-Sham equations. nih.govnih.govrsc.org
The electronic structure analysis reveals the most electron-rich and electron-poor regions of the molecule, which are crucial for predicting sites of electrophilic and nucleophilic attack. The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap generally suggests higher reactivity. utas.edu.au Conceptual DFT provides reactivity indices like electronegativity, chemical potential, hardness, and softness, which help in rationalizing the molecule's behavior in chemical reactions. nih.gov For instance, DFT can be used to calculate pKa values, offering insights into the acidity of the amino group and its protonation state under different conditions. rsc.orgmdpi.com
Note: The values in this table are illustrative and would need to be calculated specifically for this compound using appropriate DFT methods.
The flexibility of the cyclohexyl ring and the rotatable bonds in the 2-aminoacetate side chain mean that this compound can exist in multiple conformations. Conformational analysis aims to identify the most stable three-dimensional arrangements of the molecule. uzh.ch This process typically involves a systematic search of the potential energy surface.
The cyclohexane (B81311) ring predominantly adopts a chair conformation to minimize angle and torsional strain. nobelprize.org However, boat and twist-boat conformations are also possible, though generally higher in energy. nobelprize.org For the cyclohexyl substituent, the 2-aminoacetate group can be in either an axial or equatorial position. The equatorial position is generally more stable due to reduced steric hindrance. electronicsandbooks.com Quantum mechanical calculations are used to determine the relative energies of these different conformers. electronicsandbooks.com Energy minimization procedures, often coupled with DFT, are used to find the lowest energy (most stable) conformation of the entire molecule, which is crucial for understanding its interactions and reactivity. nih.gov
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations provide a dynamic picture of this compound, modeling the movements of its atoms over time. plos.orgdovepress.com These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes and intermolecular interactions in a simulated environment, such as in a solvent or near a biological target. nih.govrsc.org
MD simulations can reveal how the cyclohexyl ring interconverts between its chair conformations and how the side chain samples different rotational states. plos.org This information is vital for understanding the molecule's flexibility and how it might adapt its shape to fit into a binding site. dovepress.com Properties such as the root mean square deviation (RMSD) and root mean square fluctuation (RMSF) can be calculated from the simulation trajectory to quantify the stability and flexibility of different parts of the molecule. plos.org
In Silico Affinity Modeling for Ligand-Target Interactions
In silico affinity modeling, primarily through molecular docking, is used to predict how this compound might bind to a biological target, such as a protein receptor or enzyme. nih.govopenaccessjournals.com This computational technique places the molecule (the ligand) into the binding site of a target and scores the potential poses based on their steric and electrostatic complementarity. openaccessjournals.com
The process involves preparing the 3D structures of both the ligand and the target. nih.gov Docking algorithms then explore various orientations and conformations of the ligand within the binding site to find the most favorable binding mode. openreview.net The results can provide a binding affinity score, which estimates the strength of the interaction, and reveal key interactions like hydrogen bonds or hydrophobic contacts that stabilize the complex. openaccessjournals.comresearcherslinks.com For example, the amino group of this compound could act as a hydrogen bond donor, while the cyclohexyl ring could engage in hydrophobic interactions. researcherslinks.com
Structure-Activity Relationship (SAR) Investigations at a Molecular Level
Structure-Activity Relationship (SAR) studies aim to understand how modifications to the chemical structure of a molecule affect its biological activity. plos.orgresearchgate.netosaka-u.ac.jpscholaris.ca At a molecular level, computational methods can provide a rationale for observed SAR trends. For this compound, this would involve creating a series of virtual analogs by, for example, changing the ester group, modifying the cyclohexyl ring, or substituting the amino group.
By performing docking studies or other computational analyses on these analogs, researchers can correlate changes in properties like binding affinity or electronic structure with the structural modifications. nih.gov For instance, increasing the lipophilicity of the ester group might enhance binding to a hydrophobic pocket in a target protein. nih.gov These computational SAR investigations can guide the synthesis of new compounds with improved activity. mdpi.comresearchgate.net
Table 2: Illustrative Computational SAR Data for Virtual Analogs of this compound
| Analog Modification | Predicted Binding Affinity (kcal/mol) | Rationale for Affinity Change |
|---|---|---|
| Methyl ester instead of cyclohexyl | -6.5 | Reduced hydrophobic contact with the target. |
| Addition of a hydroxyl to cyclohexyl | -7.8 | Potential for an additional hydrogen bond. |
| N-methylation of the amino group | -7.2 | Altered hydrogen bonding capacity and increased steric bulk. |
Note: These values are hypothetical and serve to illustrate the output of a computational SAR study.
Advanced Mechanistic Computational Analyses (e.g., Distortion/Interaction-Activation Strain Analysis)
For understanding the reactivity of this compound in chemical reactions, advanced computational methods like the Distortion/Interaction-Activation Strain Model can be employed. uzh.chchinesechemsoc.org This model deconstructs the activation energy of a reaction into two components: the activation strain and the interaction energy. wikipedia.orgnih.gov
The activation strain is the energy required to distort the reactants from their ground-state geometries to their geometries in the transition state. nih.gov The interaction energy is the stabilizing interaction between the distorted reactants in the transition state. nih.gov This analysis can provide deep insights into the factors that control the reaction barrier. For instance, in a reaction involving this compound, this method could reveal whether the energy barrier is dominated by the strain of deforming the cyclohexyl ring or by the electronic interactions between the reacting partners. d-nb.infochinesechemsoc.orgrsc.org
Prediction of Binding Interactions and Molecular Recognition
Computational methods, including molecular docking and molecular dynamics simulations, provide valuable insights into the potential binding interactions and molecular recognition patterns of this compound with biological macromolecules. Although dedicated in silico studies on this compound as a standalone ligand are not extensively documented, analysis of its structural components—the cyclohexyl ring and the 2-aminoacetate group—in the context of more complex molecules allows for the prediction of its binding behavior.
Detailed Research Findings
Molecular modeling of complex molecules that contain the this compound moiety reveals distinct roles for each part of the structure in molecular recognition. The cyclohexyl group typically engages in hydrophobic interactions, while the aminoacetate portion can form key hydrogen bonds and electrostatic interactions.
In studies of complex kinase inhibitors, molecular dynamics simulations have shown that the cyclohexyl group can restrict the rotational freedom of the molecule. This steric influence helps to optimally orient the core of the ligand for interactions within hydrophobic subpockets of the kinase binding site. The aminoacetate moiety in these contexts often serves as a bioreversible prodrug component, which can be hydrolyzed by enzymes to improve properties like aqueous solubility.
Research on ligands for the FK506-binding proteins (FKBP) has further underscored the importance of the cyclohexyl ring. In structural studies of rapamycin (B549165) analogues bound to FKBP12, a modified orientation of the cyclohexyl moiety resulted in the loss of two intermolecular hydrogen bonds, significantly reducing immunosuppressive activity and suggesting a critical role for this ring in the interaction with the molecular target. nih.gov Similarly, for inhibitors of FKBP51, the cyclohexyl residue has been identified as a key motif for achieving high affinity and selectivity, often by inserting into a transient hydrophobic binding pocket. escholarship.org
Computational analyses of glycosyl amino acetate-based hydrogels, which share the aminoacetate functional group, have detailed the specific non-covalent forces at play. pucrs.brbiorxiv.org These studies, combining quantum chemistry calculations and molecular dynamics, identified stable stacking modes where the amine group of one molecule interacts with a hydroxyl group of another to form a hydrogen bond. biorxiv.org Radial distribution function (RDF) analysis from these simulations provides typical distances for these interactions, with hydrogen bonds showing prominent peaks at approximately 0.3 nm and van der Waals forces appearing at distances between 0.35 and 0.5 nm. pucrs.brbiorxiv.org These findings suggest that the amino group and carbonyl oxygen of the aminoacetate portion of this compound are prime candidates for forming targeted hydrogen bonds within a protein binding site.
Molecular docking studies on other complex ligands provide further predictive power. For instance, docking of certain ligands into the human serum albumin (HSA) binding site indicated that interactions primarily occur in subdomain IIA with residues such as Arg218 and Lys199. rsc.org This suggests that the charged amino group of this compound could potentially form salt bridges or strong hydrogen bonds with acidic residues like aspartate or glutamate, or engage in cation-π interactions with aromatic residues in a binding pocket.
The table below summarizes the predicted interactions based on the functional components of this compound, as inferred from computational studies on related and more complex systems.
Table 1: Predicted Interactions of this compound Functional Moieties
| Moiety | Predicted Interaction Type | Potential Interacting Residues | Role in Molecular Recognition |
|---|---|---|---|
| Cyclohexyl Ring | Hydrophobic Interactions | Leucine, Isoleucine, Valine, Phenylalanine | Anchoring in non-polar pockets; contributing to binding affinity and selectivity. escholarship.org |
| van der Waals Forces | Alanine, Proline | Stabilizing the ligand-protein complex through shape complementarity. | |
| Amino Group (-NH2) | Hydrogen Bonding (Donor) | Aspartate, Glutamate, Serine, Threonine, Backbone Carbonyls | Directional interactions critical for specificity and high-affinity binding. pucrs.brbiorxiv.org |
| Electrostatic (Ionic) | Aspartate, Glutamate | Formation of salt bridges, providing strong, long-range attractive forces. | |
| Ester Group (C=O) | Hydrogen Bonding (Acceptor) | Arginine, Lysine, Serine, Histidine, Backbone Amides | Orienting the ligand within the binding site through specific hydrogen bond networks. |
Further computational analysis on pyrimido[5,4-b]indoles, where an N-cyclohexyl acetamide (B32628) derivative was studied, showed that the cyclohexyl group is a key hydrophobic feature for activity at the Toll-like receptor 4 (TLR4)/myeloid differentiation protein-2 (MD-2) complex. diva-portal.org This reinforces the concept that the cyclohexyl group of this compound would likely seek out and bind within hydrophobic regions of a target protein.
The stereochemistry of the cyclohexyl ring, particularly when it acts as a linker, can also profoundly influence binding. Studies on PROTACs (Proteolysis Targeting Chimeras) have revealed that a trans-cyclohexyl linker can adopt a rigid, extended conformation, while a cis-analogue may fold back, leading to different binding affinities and ternary complex properties. This highlights that the conformational preferences of the cyclohexyl ring in this compound are a critical factor in its molecular recognition capabilities.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Rapamycin |
| N-cyclohexyl-2-aminoacetamide |
| N-cyclohexyl acetamide |
Applications in Advanced Chemical and Biological Research
Role as a Key Intermediate in Complex Organic Synthesis
Cyclohexyl 2-aminoacetate serves as a crucial intermediate in the synthesis of more complex organic molecules. Its bifunctional nature, possessing both a nucleophilic amino group and a carboxyl group masked as a cyclohexyl ester, allows for a variety of chemical transformations. The amino group can readily participate in reactions such as peptide couplings and Schiff base formations, enabling the construction of larger, more intricate molecular architectures.
The cyclohexyl ester group, while generally stable, can be hydrolyzed under specific conditions to liberate the carboxylic acid, providing another reactive handle for synthetic modifications. This controlled reactivity is essential in multi-step syntheses where selective protection and deprotection of functional groups are paramount. For instance, the compound can be used as a starting material for the synthesis of substituted cyclohexyl sulfonamide derivatives with potential applications in agrochemicals. mdpi.com The synthesis of these derivatives often involves the reaction of the amino group with chloroacetyl chloride, followed by further modifications. mdpi.com
Design and Synthesis of Molecular Probes and Ligands
The structural features of this compound make it an attractive scaffold for the design and synthesis of molecular probes and ligands. lookchem.com Molecular probes are essential tools in chemical biology for visualizing and studying biological processes. The cyclohexyl group can be tailored to enhance the lipophilicity of a probe, facilitating its passage through cell membranes. smolecule.com The amino group provides a convenient point of attachment for fluorophores, quenchers, or other reporter molecules necessary for detection. molecular-beacons.org
In the field of ligand design, the cyclohexyl moiety can play a significant role in dictating the binding affinity and selectivity of a ligand for its target receptor. For example, in the development of ligands for the cannabinoid type 2 (CB2) receptor, a cyclohexyl group has been identified as a favorable linker position, allowing for the attachment of a fluorophore without disrupting the core ligand's interaction with the receptor's binding pocket. rsc.org The stereochemistry of the cyclohexyl ring (cis or trans) can also significantly influence binding affinity. rsc.org
Incorporation into Prodrug Strategies
The development of prodrugs is a well-established strategy to improve the pharmaceutical properties of a drug, such as its solubility, stability, and targeted delivery. mdpi.comnih.gov this compound can be incorporated into a parent drug molecule to create a prodrug. The ester linkage can be designed to be cleaved by specific enzymes in the body, releasing the active drug at the desired site of action. smolecule.com
This approach leverages the body's natural metabolic processes to activate the drug. The amino acid portion of the molecule can also facilitate transport across biological membranes via amino acid transporters, enhancing the drug's bioavailability. mdpi.com For example, the prodrug SNX-5422, an Hsp90 inhibitor, incorporates a this compound moiety. drugbank.comvulcanchem.com This design strategy aims to improve the oral formulation's efficacy and tolerability. drugbank.com
Development of Chemical Reagents for Specialized Reactions
This compound and its derivatives can be employed as specialized reagents in various chemical reactions. The presence of the reactive amino group allows for its use in the synthesis of other functionalized molecules. For instance, it can be a precursor in the Arndt-Eistert homologation, a reaction used to elongate a carboxylic acid by one methylene (B1212753) group. vulcanchem.com
Furthermore, the unique steric and electronic properties conferred by the cyclohexyl group can influence the outcome of a reaction, leading to specific stereoselectivity or reactivity. This makes it a valuable tool for chemists seeking to control the formation of particular products in a chemical synthesis.
Utilization in Enzyme-Catalyzed Reaction Studies
The study of enzyme-catalyzed reactions is fundamental to understanding biological processes and for the development of new biocatalysts. This compound can be utilized as a substrate or a building block in these studies. Enzymes such as esterases can hydrolyze the ester bond, releasing cyclohexanol (B46403) and the amino acid. By monitoring the rate of this reaction, researchers can gain insights into the enzyme's kinetics and mechanism of action.
The compound can also be used to probe the substrate specificity of enzymes. By comparing the enzymatic conversion of this compound with other amino acid esters, scientists can determine how the structure of the ester group affects enzyme recognition and activity.
Investigation of Metabolic Pathways
Understanding metabolic pathways is crucial for diagnosing and treating diseases, as well as for metabolic engineering. This compound can be used as a tool to investigate these pathways. When introduced into a biological system, it can be metabolized by various enzymes, and the resulting products can be identified and quantified. nih.gov
By tracing the metabolic fate of the cyclohexyl and aminoacetate moieties, researchers can map out the biochemical transformations they undergo. nih.gov This information can help to elucidate new metabolic pathways or to confirm the activity of known ones. For example, studies on the metabolism of fentanyl analogs have shown that the cyclohexyl ring can undergo oxidation as a major metabolic pathway. nih.gov
Exploration in Coordination Chemistry (e.g., Organotin(IV) Aminoacetates)
This compound and related amino acid derivatives can act as ligands in coordination chemistry, forming complexes with metal ions. A notable area of exploration is the synthesis and characterization of organotin(IV) complexes. core.ac.uk These complexes have garnered interest due to their potential biological activities, including anticancer and larvicidal properties. core.ac.ukcore.ac.uk
Future Perspectives and Emerging Research Avenues
Novel Synthetic Approaches and Catalytic Systems
The synthesis of α-amino esters, including cyclohexyl 2-aminoacetate, is continually being refined through the development of more efficient and selective catalytic methods. Modern organic synthesis is moving beyond traditional two-electron reaction pathways to embrace novel activation modes.
One prominent area is the use of photoredox catalysis , which utilizes visible light to generate reactive radical intermediates under mild conditions. semanticscholar.org This approach allows for the use of readily available carboxylic acids as radical precursors without the need for prior derivatization, representing a significant step forward in efficiency and atom economy. semanticscholar.org For instance, protocols using organic acridinium-based photocatalysts have been developed for the stereoselective synthesis of various α-amino acids, a methodology directly applicable to the synthesis of functionalized this compound derivatives. semanticscholar.org
Biocatalysis offers another powerful route, leveraging the exquisite selectivity of enzymes. frontiersin.org Researchers have demonstrated that α-oxo-amine synthases can produce a range of α-deuterated amino acids and esters with high site- and stereoselectivity, using D₂O as the deuterium (B1214612) source. nih.gov This technique is valuable for creating isotopically labeled compounds like deuterated this compound, which are instrumental as tools for studying biological systems and reaction mechanisms. nih.gov
Furthermore, advancements in asymmetric catalysis are enabling precise control over stereochemistry. frontiersin.org The development of novel chiral ligands and catalysts, including bifunctional enamine catalysts and copper(II)-Box complexes, facilitates the enantioselective synthesis of complex chiral molecules. frontiersin.org These systems are crucial for producing enantiopure versions of this compound derivatives, which is often a prerequisite for pharmacological activity and for use as chiral building blocks in total synthesis.
A comparison of different catalytic strategies highlights the progress in the field:
| Catalytic Strategy | Key Features | Example Application | Reference |
| Photoredox Catalysis | Uses visible light; mild reaction conditions; utilizes ubiquitous carboxylic acids. | Stereoselective C-radical addition to a chiral glyoxylate-derived sulfinyl imine. | semanticscholar.org |
| Biocatalysis | High stereoselectivity; uses enzymes; mild, aqueous conditions. | Stereoselective deuteration of α-amino acids and esters using an α-oxo-amine synthase. | nih.gov |
| Asymmetric Catalysis | Employs chiral ligands/catalysts; provides high enantiomeric excess. | Enantioselective synthesis of substituted indoles using a spirobicyclic pyrrolidine (B122466) catalyst. | frontiersin.org |
These emerging synthetic strategies promise not only to make the synthesis of this compound and its analogues more efficient and sustainable but also to expand the accessible chemical space for creating novel and highly functionalized molecules.
Exploration of Bioisosteric Analogues and Conformational Lock Strategies
In medicinal chemistry, the modification of a lead compound to improve its properties is a central activity. For derivatives of this compound, the exploration of bioisosteric analogues and strategies to control molecular conformation are key research frontiers.
Bioisosterism involves substituting an atom or group of atoms in a molecule with another that has similar physical or chemical properties, with the goal of creating a new compound with improved biological activity or pharmacokinetic profiles. u-tokyo.ac.jp The α-amino acid group itself can be replaced with novel bioisosteres, such as the 3,4-diamino-3-cyclobutene-1,2-dione moiety, to generate achiral analogues with significant biological activity. nih.gov The sulfur atom in thioethers, for example, is a bioisosteric replacement for a methylene (B1212753) group (-CH₂-), which can alter lipophilicity and metabolic stability. nih.gov Designing bioisosteres of this compound could lead to analogues with enhanced target binding, better membrane permeability, or reduced metabolic degradation.
Conformational locking is a strategy used to restrict the flexibility of a molecule, forcing it into a specific three-dimensional shape that is optimal for binding to a biological target. ru.nl The cyclohexyl group in this compound already serves as a conformational anchor, restricting rotational freedom compared to a linear alkyl chain. smolecule.com Future research will likely explore more sophisticated strategies, such as incorporating the core structure into macrocycles or bridged bicyclic systems. Ring-closing metathesis is a powerful tool for creating such conformationally restricted peptide mimics, replacing disulfide bonds with more stable carbon-carbon double bonds. ru.nl Applying these principles to derivatives of this compound could lead to compounds with significantly enhanced potency and selectivity. For instance, β-alanine parts can act as a conformational lock in simple dipeptides. uni-goettingen.de
| Strategy | Principle | Potential Advantage |
| Bioisosteric Replacement | Substitution of functional groups with others of similar properties (e.g., -NH- for -CH₂-). u-tokyo.ac.jp | Improved pharmacokinetics, enhanced target affinity, novel intellectual property. |
| Conformational Locking | Reducing the number of accessible conformations through cyclization or steric hindrance. ru.nl | Increased binding affinity, improved selectivity, enhanced metabolic stability. |
The synergy between these two strategies offers a powerful approach to rationally design the next generation of bioactive molecules derived from the this compound scaffold.
Integration with Advanced Automation and High-Throughput Synthesis
The demand for large, diverse libraries of compounds for drug discovery and materials science has driven the integration of automation and high-throughput methods into chemical synthesis. chimia.chchimia.chresearchgate.net For building blocks like this compound, these technologies are transformative, enabling the rapid production and screening of thousands of derivatives.
Automated parallel synthesis platforms have been successfully developed for the gram-scale synthesis of N-alkylated-α-amino methyl esters. chimia.chchimia.chresearchgate.net These systems can perform reactions, work-ups, and even demanding liquid-liquid extractions with minimal human intervention. chimia.ch By combining a set of α-amino esters with a diverse range of aldehydes in a reductive alkylation procedure, for example, large libraries of N-substituted derivatives can be generated efficiently. chimia.chchimia.ch This approach tolerates a wide variety of functional groups, making it suitable for creating libraries of pharmacologically relevant compounds based on the this compound scaffold. researchgate.net
The benefits of automation in this context are multifold:
Increased Throughput: Large numbers of distinct compounds can be synthesized simultaneously. researchgate.net
Reproducibility: Automated systems ensure high consistency between batches.
Efficiency: Reduces manual labor and allows researchers to focus on design and analysis. chimia.ch
Miniaturization: Reactions can often be performed on a smaller scale, saving reagents and reducing waste.
Once synthesized, these compound libraries are often screened using high-throughput screening (HTS) techniques to identify hits for specific biological targets. For example, HTS was instrumental in discovering novel, non-lipid-like agonists for Toll-like receptor 4 (TLR4), leading to structure-activity relationship studies on new chemotypes. nih.gov The combination of automated synthesis and HTS creates a powerful engine for discovery, allowing for the systematic exploration of the chemical space around the this compound core.
Deeper Mechanistic Understanding through Advanced Spectroscopic and Computational Methods
A fundamental understanding of how chemical reactions occur is crucial for optimizing existing methods and inventing new ones. Modern research increasingly relies on a combination of advanced spectroscopic techniques and sophisticated computational modeling to elucidate complex reaction mechanisms involving intermediates derived from compounds like this compound.
Advanced Spectroscopic Methods , such as ion trap mass spectrometry, allow for the gas-phase synthesis and isolation of transient reactive species. acs.org In one study, researchers investigated the reaction of the α-aminoacetate radical anion (NH₂•CHCO₂⁻) with molecular oxygen. They observed a rapid reaction to form an imine and a hydroperoxyl radical, revealing a novel, low-energy concerted elimination mechanism. acs.org Such experimental insights provide definitive evidence for reaction pathways that might otherwise be purely theoretical.
Computational Chemistry , particularly Density Functional Theory (DFT) calculations, has become an indispensable tool for mapping potential energy surfaces of reactions. semanticscholar.org These calculations can determine the energies of reactants, transition states, and products, providing a detailed picture of the reaction pathway. For example, DFT studies were used to understand the stereodetermining step in the photoredox-catalyzed addition of radicals to chiral sulfinyl imines, complementing experimental observations. semanticscholar.org Similarly, computational studies have been used to analyze the binding interactions of molecules at the interface of protein complexes, explaining the origins of improved potency in drug candidates. nih.gov
| Method | Contribution to Mechanistic Understanding | Example | Reference |
| Ion Trap Mass Spectrometry | Direct observation of reactive intermediates and products in the gas phase. | Identification of a concerted HO₂• elimination pathway from an α-aminoalkylperoxyl radical. | acs.org |
| DFT Calculations | Mapping of reaction energy landscapes; prediction of transition state structures and energies. | Elucidation of the stereodetermining step in a radical addition reaction. | semanticscholar.org |
| NMR Spectroscopy | Characterization of product structures and determination of diastereomeric ratios. | Analysis of crude reaction mixtures to determine syn/anti product ratios in catalysis screening. | researchgate.net |
The interplay between these advanced experimental and theoretical methods is creating a new paradigm in mechanistic chemistry, enabling a level of understanding that will accelerate the development of next-generation synthetic methodologies for this compound and its derivatives.
Development of this compound-derived Chemical Tools for Biological Systems
Beyond their role as synthetic building blocks, non-natural amino acids and their esters, such as this compound, are increasingly being developed as sophisticated chemical tools to probe and manipulate biological systems. gesundheitsindustrie-bw.deresearchgate.net
Chemical probes are small molecules designed to interact with a specific biological target, such as a protein, in a highly selective manner. nih.gov They are invaluable for validating the function of a target in a cellular context. nih.gov Derivatives of this compound can be designed as probes for various targets. For example, N-cyclohexyl-2-aminoacetamide, a closely related amide, was used as a key fragment in the synthesis of pyrimido[5,4-b]indoles that act as selective agonists of Toll-like receptor 4 (TLR4). nih.gov The aminoacetate moiety itself can also be used as a bioreversible prodrug component, which undergoes enzymatic hydrolysis in vivo to improve properties like aqueous solubility. smolecule.com
Another key application is the site-specific incorporation of unnatural amino acids (UAAs) into proteins. rsc.org This powerful technique allows scientists to introduce functionalities not found in the 20 canonical amino acids, such as fluorescent labels, photo-crosslinkers, or unique chemical handles for bioconjugation. gesundheitsindustrie-bw.de While technically challenging, incorporating a UAA like a this compound derivative into a protein could be used to:
Probe protein structure and dynamics.
Investigate protein-protein interactions.
Create enzymes with novel catalytic activities. gesundheitsindustrie-bw.de
Develop proteins with enhanced stability.
The development of these chemical tools is a highly interdisciplinary endeavor, bridging synthetic organic chemistry with chemical biology, biochemistry, and cell biology. researchgate.netrsc.org By designing and synthesizing novel derivatives of this compound, researchers can create custom tools to ask specific biological questions, ultimately leading to a deeper understanding of life at the molecular level. caltech.edu
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
